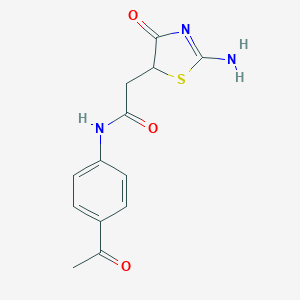

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ATAA and is a thiazolidine derivative. ATAA has been extensively studied for its biological and pharmacological properties, and its synthesis method has been optimized to produce high yields.

科学的研究の応用

Synthesis and Green Methodologies

1,3-Thiazolidin-4-ones and their functionalized analogues, including compounds similar to N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, have been synthesized through various methodologies, including green chemistry approaches. These compounds, including glitazones, rhodanines, and pseudothiohydantoins, exhibit a wide range of biological activities and are found in commercial pharmaceuticals. The synthesis of these molecules dates back to the mid-nineteenth century, with recent advancements focusing on environmentally friendly methods and the development of novel derivatives with enhanced pharmacological profiles (Santos, Jones Junior, & Silva, 2018).

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been a significant focus of research. These compounds have been explored for their ability to inhibit tumor cell growth through various mechanisms, including modulating cell cycle regulation and inducing apoptosis in cancer cells. Hybrid molecules containing the 4-thiazolidinone moiety have been designed to enhance anticancer activity, demonstrating the versatility of this scaffold in drug discovery efforts aimed at developing novel anticancer agents (Roszczenko et al., 2022).

Antimicrobial and Anti-inflammatory Effects

Thiazolidin-4-ones and related analogues have also shown promising antimicrobial and anti-inflammatory properties. The structure-activity relationship (SAR) studies of these compounds have highlighted the importance of specific substitutions on the thiazolidinone ring for achieving potent antimicrobial and anti-inflammatory effects. These findings underscore the potential of thiazolidin-4-one derivatives in the development of new therapies for infectious and inflammatory diseases (Seboletswe, Cele, & Singh, 2023).

特性

IUPAC Name |

N-(4-acetylphenyl)-2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMKKWRJRZZDQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-diphenyl-7-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B383474.png)

![4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide](/img/structure/B383475.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B383477.png)

![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate](/img/structure/B383481.png)

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dibromo-4-chlorophenyl)acetamide](/img/structure/B383482.png)

![ethyl 4-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B383483.png)

![3-allyl-2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383485.png)

![2-({2-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B383487.png)

![Ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383488.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B383491.png)

![Ethyl 4-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B383494.png)

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B383496.png)